6-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
6-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a pyridine moiety, which is a nitrogen-containing heterocycle. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and pyridin-3-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
6-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, the compound may interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: shares structural similarities with other benzothiophene derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential biological activities. Its structure provides a versatile platform for the development of new compounds with improved properties and activities .
Properties
IUPAC Name |
6-methyl-N-pyridin-3-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-4-5-12-13(9-19-14(12)7-10)15(18)17-11-3-2-6-16-8-11/h2-3,6,8-10H,4-5,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIKTSGRRXZEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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